molecular formula C17H25ClN2O3S B2883034 2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide CAS No. 2034481-47-3

2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2883034
CAS No.: 2034481-47-3
M. Wt: 372.91
InChI Key: FJAFXRUANRVHRQ-UHFFFAOYSA-N
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Description

2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide (CAS 2034481-47-3) is a synthetic organic compound with the molecular formula C17H25ClN2O3S and a molecular weight of 372.91 g/mol . This hybrid molecule features a complex structure that incorporates a 2-chlorobenzenesulfonamide group linked to a piperidin-4-ylmethyl moiety, which is further substituted at the nitrogen with an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group . This specific architecture, particularly the presence of the sulfonamide functional group, is of significant interest in medicinal chemistry research, as this group is a key pharmacophore found in many bioactive molecules . Sulfonamide-based compounds are extensively investigated for their ability to act as enzyme inhibitors, including potent inhibition of various human carbonic anhydrase (hCA) isoforms, which are targets in conditions like glaucoma, epilepsy, and cancer . Furthermore, recent studies highlight the application of novel benzene sulfonamide hybrids in antioxidant and enzyme inhibition research, showing potential against targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase . The piperidine and tetrahydropyran rings in its structure contribute to its spatial geometry and may influence its solubility and pharmacokinetic profile, making it a valuable chemical tool or intermediate for researchers in drug discovery and chemical biology . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3S/c18-16-3-1-2-4-17(16)24(21,22)19-13-14-5-9-20(10-6-14)15-7-11-23-12-8-15/h1-4,14-15,19H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAFXRUANRVHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydro-2H-pyran-4-yl piperidine intermediate. This can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can be mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Analogues in Piperidine-Sulfonamide Derivatives

L291-0444 (4-Chloro-N-{1-[4-(Trifluoromethyl)Benzoyl]Piperidin-4-yl}Benzene-1-Sulfonamide)
  • Key Differences :
    • The piperidine nitrogen is substituted with a trifluoromethylbenzoyl group instead of oxan-4-yl.
    • The chloro substituent is at position 4 of the benzene ring, compared to position 2 in the target compound.
  • Positional isomerism (2-Cl vs. 4-Cl) may alter steric interactions with biological targets .
Autotaxin Inhibitor (4-{[1-(3-{2-[(5-Methyl-2H-Tetrazol-2-yl)Methyl]-4-(Trifluoromethyl)Phenyl}Propanoyl)Piperidin-4-yl]Methyl}Benzene-1-Sulfonamide)
  • Key Differences: Incorporates a tetrazole-methyl-CF₃-phenylpropanoyl chain on the piperidine ring. Exhibits nanomolar potency (IC₅₀ = 0.0117 µM) against rat Autotaxin, a lysophospholipase enzyme.
  • Implications :
    • The tetrazole group enhances hydrogen-bonding capacity, while the CF₃ group contributes to hydrophobic interactions. The target compound’s oxan-4-yl group may prioritize solubility over potency .
1-(4-Chlorobenzenesulfonyl)-N-(4-Methyl-1,3-Benzothiazol-2-yl)Piperidine-4-Carboxamide
  • Key Differences :
    • Replaces the oxan-4-yl group with a benzothiazole-carboxamide moiety.
    • The chloro substituent is at position 4 of the benzenesulfonyl group.

Substituent Effects on Bioactivity and Physicochemistry

Chlorine Positional Isomerism
  • 2-Chloro vs. 4-Chloro :
    • In opioid analogues like W-15 and W-18 (), positional isomerism of substituents on the benzene ring significantly impacts receptor binding. For example, W-18 (4-nitrophenylethyl) exhibits higher μ-opioid receptor affinity than W-15 (4-chlorophenyl), suggesting that electron-withdrawing groups at specific positions modulate activity .
Piperidine Substitution Patterns
  • Oxan-4-yl vs. Aromatic Groups :
    • The oxan-4-yl group in the target compound likely improves solubility due to its oxygen atom and tetrahedral geometry, as seen in glycine transport inhibitors like [18F]CFPyPB (), where polar substituents enhance blood-brain barrier penetration .
    • In contrast, aromatic substituents (e.g., trifluoromethylbenzoyl in L291-0444) prioritize target engagement in hydrophobic environments, as observed in Autotaxin inhibitors .

Data Table: Comparative Overview of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀) Reference
Target Compound Benzene-sulfonamide 2-Cl, Piperidin-4-yl-methyl, Oxan-4-yl N/A -
L291-0444 () Benzene-sulfonamide 4-Cl, Trifluoromethylbenzoyl Screening compound
Autotaxin Inhibitor () Benzene-sulfonamide Tetrazole-methyl-CF₃-phenylpropanoyl 0.0117 µM
1-(4-Chlorobenzenesulfonyl)-... () Benzene-sulfonamide Benzothiazole-carboxamide N/A

Biological Activity

2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides, known for their antibacterial properties, have been modified to enhance efficacy and reduce side effects. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C13H18ClN3O2S\text{C}_{13}\text{H}_{18}\text{ClN}_3\text{O}_2\text{S}

This structure features a chlorinated aromatic ring, a sulfonamide group, and a piperidine derivative that may contribute to its biological activity.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides typically act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition leads to bacteriostatic effects against a range of pathogens.
  • Interaction with Biological Targets : The presence of the piperidine moiety may facilitate interactions with various receptors or enzymes beyond those targeted by traditional sulfonamides.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures demonstrate efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for related compounds often range from 0.5 to 32 μg/mL, suggesting that this compound could possess comparable activity.

CompoundMIC (μg/mL)Bacterial Strain
Sulfanilamide16E. coli
This compoundTBDTBD

Anticancer Activity

Sulfonamides have also been explored for their anticancer properties. In vitro studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines.

Case Studies

  • Study on Antibacterial Efficacy : A study investigated the antibacterial efficacy of several sulfonamide derivatives, including those with piperidine structures. Results indicated that modifications to the piperidine ring significantly enhanced activity against resistant strains of bacteria.
  • Anticancer Research : Another study focused on the cytotoxic effects of sulfonamide derivatives on human cancer cell lines. The findings suggested that the introduction of oxan groups improved selectivity towards cancer cells while reducing toxicity towards normal cells.

Q & A

Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis involves multi-step reactions, typically starting with functionalization of the piperidine-oxane core. Key steps include sulfonamide coupling (e.g., reacting chlorobenzene sulfonyl chloride with a piperidine-4-ylmethylamine derivative) . Optimize conditions using:
  • Solvents : Dichloromethane or acetonitrile for solubility and inertness .
  • Catalysts : Palladium on carbon for coupling reactions .
  • Temperature : 0–25°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
    Critical Note : Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • NMR (¹H/¹³C): Assign peaks to confirm sulfonamide (-SO₂NH-) linkage (~7.5 ppm for aromatic protons, 3.4–3.8 ppm for oxane protons) .
  • IR : Verify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • Crystallography :
  • X-ray diffraction : Resolve triclinic crystal system (space group P1) with unit cell parameters a = 13.608 Å, b = 14.566 Å, c = 14.750 Å, and angles α = 74.44°, β = 69.08°, γ = 62.58° .
  • Key Bond Data : C-S bond lengths (~1.76 Å), S-N (~1.63 Å), and torsional angles for piperidine-oxane conformation .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against targets like carbonic anhydrase or kinases using fluorometric assays (e.g., 96-well plates, IC₅₀ determination) .
  • Cellular Uptake : Radiolabel the compound or use LC-MS to quantify intracellular concentration .
  • Toxicity : MTT assay in HEK-293 or HepG2 cells to assess cytotoxicity .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with receptors (e.g., G-protein-coupled receptors). Focus on hydrogen bonding between sulfonamide and active-site residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidine-oxane moiety in lipid bilayers .
  • SAR Insights : Compare with analogs (e.g., 4-chloro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide) to identify critical substituent effects .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay Validation : Replicate studies under standardized conditions (pH 7.4, 37°C) and confirm compound purity via HPLC (>98%) .
  • Meta-Analysis : Pool data from multiple sources (e.g., PubChem BioAssay) and apply statistical models (ANOVA) to identify outliers .
  • Structural Confounders : Check for tautomerism in sulfonamide groups or crystal polymorphism using variable-temperature NMR/XRD .

Q. What are the structure-activity relationship (SAR) trends for modifying the piperidine-oxane moiety?

  • Methodological Answer :
  • Piperidine Substitution : Replace oxan-4-yl with cyclohexanecarbonyl (see ) to enhance lipophilicity (logP increased by ~0.5) .
  • Oxane Ring Size : Compare tetrahydropyran (6-membered) vs. tetrahydrofuran (5-membered) analogs; larger rings improve metabolic stability .
  • Table : SAR for Analogous Compounds
ModificationBioactivity (IC₅₀, nM)Selectivity Index
Oxan-4-yl (parent compound)120 ± 158.2
Cyclohexanecarbonyl ()85 ± 105.1
2-Methylpyridin-4-yl ()45 ± 612.4

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